8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(furan-2-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a furan ring and an azabicyclo octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the use of glycals as starting materials. One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes is via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds can then undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: Photochemical oxidation of furans can lead to the formation of pyranones and other oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The furan ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common reagents include singlet oxygen and p-toluenesulfonic acid (TSA).
Reduction: Typical reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical oxidation can yield pyranones, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s derivatives are used in the development of sustainable chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets and pathways within biological systems. For instance, in anticancer research, the compound’s derivatives have been shown to inhibit cell growth by binding to specific proteins and enzymes, disrupting cellular processes essential for tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: An early isolated compound in the furan series, known for its applications in various chemical reactions.
8-Oxabicyclo[3.2.1]octane: A structurally similar compound synthesized via gold(I)-catalyzed tandem reactions.
Furfuryl Alcohol: A versatile compound used in the synthesis of various furan derivatives.
Uniqueness
8-(furan-2-carbonyl)-8-azabicyclo[321]oct-2-ene is unique due to its combination of a furan ring and an azabicyclo octane framework, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(11-5-2-8-15-11)13-9-3-1-4-10(13)7-6-9/h1-3,5,8-10H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYLROFFZYGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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